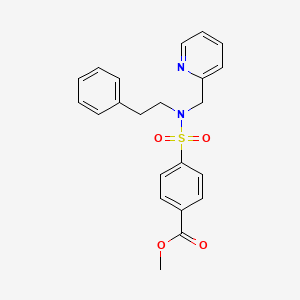

methyl 4-(N-phenethyl-N-(pyridin-2-ylmethyl)sulfamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(N-phenethyl-N-(pyridin-2-ylmethyl)sulfamoyl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential uses in various fields, including medicinal chemistry and drug development. This compound is also known as MPSPB and is a sulfonamide derivative that has been shown to exhibit a wide range of biological activities.

Scientific Research Applications

Electrochromic Properties and Sensor Applications

A study by Almeida et al. (2017) discusses a magenta polypyrrole derivatized with Methyl Red azo dye, showcasing its enhanced electrochromic properties and potential applications in pH sensors due to its color variation in response to pH changes. This indicates the relevance of such molecules in developing smart materials for sensory applications (Almeida et al., 2017).

Corrosion Inhibition

Murmu et al. (2019) synthesized Schiff bases to explore their corrosion inhibitive performance on mild steel, highlighting the role of molecular structure in corrosion protection. This research underscores the potential of complex molecules in protective coatings and corrosion inhibitors (Murmu et al., 2019).

Material Synthesis and Characterization

The synthesis and characterization of metal complexes with benzene sulphonamide derivatives by Orie et al. (2021) suggest applications in enhancing the biological and catalytic potential of ligands. This work implies the utility of sulphonamide-based molecules in catalysis and pharmaceutical industries (Orie et al., 2021).

Photocatalytic Properties

Liu et al. (2016) investigated coordination polymers for photocatalytic degradation of organic pollutants, indicating the importance of complex molecules in environmental cleanup and sustainable chemistry applications (Liu et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been known to target mitogen-activated protein kinase 14 .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, including those involved in cell signaling and regulation .

Result of Action

Similar compounds have been known to influence various cellular processes, including cell growth and differentiation .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of similar compounds .

properties

IUPAC Name |

methyl 4-[2-phenylethyl(pyridin-2-ylmethyl)sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c1-28-22(25)19-10-12-21(13-11-19)29(26,27)24(17-20-9-5-6-15-23-20)16-14-18-7-3-2-4-8-18/h2-13,15H,14,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBUADYYTGMWEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(N-phenethyl-N-(pyridin-2-ylmethyl)sulfamoyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2833835.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone](/img/structure/B2833844.png)

![N-(4-acetylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2833847.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2833850.png)